molecular formula C10H16CaN2O6S2 B13763345 Acetylcysteine calcium CAS No. 7546-23-8

Acetylcysteine calcium

Cat. No.: B13763345
CAS No.: 7546-23-8
M. Wt: 364.5 g/mol
InChI Key: JTCRUDPZQHUMDE-SCGRZTRASA-L
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Description

Acetylcysteine calcium is a compound derived from acetylcysteine, which is an acetylated form of the amino acid cysteine. Acetylcysteine is well-known for its antioxidant properties and its role as a precursor to glutathione, a powerful antioxidant in the body. This compound combines the benefits of acetylcysteine with the added stability and bioavailability provided by calcium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylcysteine calcium typically involves the acylation of cysteine hydrochloride monohydrate with anhydride, followed by neutralization with calcium hydroxide. The reaction conditions include:

    Acylation Reaction: Cysteine hydrochloride monohydrate is reacted with anhydride in the presence of a base such as sodium hydroxide.

    Neutralization: The resulting acetylcysteine is then neutralized with calcium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound involves batch processes using standard chemical reactors. The process includes:

    Acylation: Conducted in a ceramic reaction kettle.

    Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.

    Centrifugal Separation: The crystals are separated using a centrifugal machine.

    Drying: The final product is dried using a vacuum drier.

Chemical Reactions Analysis

Types of Reactions

Acetylcysteine calcium undergoes several types of chemical reactions, including:

    Oxidation: Acetylcysteine can be oxidized to form disulfides.

    Reduction: It can reduce disulfide bonds in proteins, leading to the formation of free thiol groups.

    Substitution: Acetylcysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) are used.

    Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Disulfides and sulfenic acids.

    Reduction: Free thiol groups.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Acetylcysteine calcium has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.

    Biology: Employed in studies involving oxidative stress and redox biology.

    Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.

    Industry: Utilized in the formulation of pharmaceuticals and dietary supplements.

Mechanism of Action

Acetylcysteine calcium exerts its effects primarily through its antioxidant properties. It acts by:

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: The parent compound, known for its antioxidant and mucolytic properties.

    Cysteine: The non-acetylated form, which is less stable and less bioavailable.

    Methionine: Another sulfur-containing amino acid with antioxidant properties.

Uniqueness

Acetylcysteine calcium is unique due to its enhanced stability and bioavailability compared to acetylcysteine. The addition of calcium not only improves its pharmacokinetic profile but also provides additional health benefits associated with calcium supplementation .

Properties

CAS No.

7546-23-8

Molecular Formula

C10H16CaN2O6S2

Molecular Weight

364.5 g/mol

IUPAC Name

calcium;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

JTCRUDPZQHUMDE-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2]

Origin of Product

United States

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